molecular formula C15H10BrClO3 B14942131 (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone

Cat. No.: B14942131
M. Wt: 353.59 g/mol
InChI Key: VTINKYZQIAUBGV-UHFFFAOYSA-N
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Description

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorine atom at the 2nd position on the phenyl ring. The benzodioxin moiety is a fused ring system consisting of a benzene ring and a dioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone typically involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxin with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H10BrClO3

Molecular Weight

353.59 g/mol

IUPAC Name

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C15H10BrClO3/c16-11-8-14-13(19-5-6-20-14)7-10(11)15(18)9-3-1-2-4-12(9)17/h1-4,7-8H,5-6H2

InChI Key

VTINKYZQIAUBGV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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